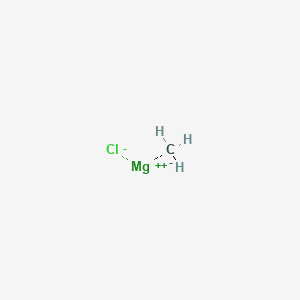

Methylmagnesium chloride

説明

科学的研究の応用

Synthesis of Bioactive Compounds

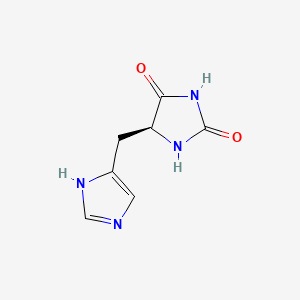

Methylmagnesium chloride is instrumental in the synthesis of N-benzylaminosugars , which are crucial components of bioactive compounds . The process involves the 1,3-addition of methylmagnesium chloride to dialdose-derived nitrones, forming N-benzylhydroxylamines. Subsequent reductive cleavage of the N-O bond yields the desired aminosugars.

Formation of Secondary Alcohols

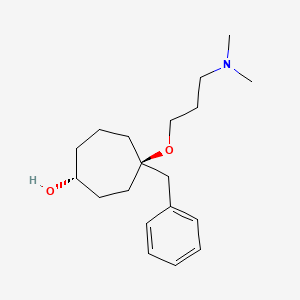

In organic synthesis, methylmagnesium chloride reacts with Garner-type aldehydes to produce secondary alcohols . This reaction is valuable for creating complex alcohol structures that are often found in pharmaceuticals and natural products.

Grignard Reactions

As a Grignard reagent, methylmagnesium chloride is used to form carbon-carbon bonds. It reacts with carbonyl compounds to form tertiary or secondary alcohols, depending on the nature of the carbonyl compound . This reaction is fundamental in expanding carbon chains and constructing complex molecular architectures.

Methylation Agent

Methylmagnesium chloride serves as a methylation agent, transferring a methyl group to a variety of substrates. This is particularly useful in the modification of molecules to alter their chemical properties or biological activity .

Preparation of Metal-Organic Frameworks (MOFs)

Researchers utilize methylmagnesium chloride in the preparation of MOFs, which are porous materials with applications in gas storage, separation, and catalysis . The compound acts as a source of both metal ions and organic ligands, facilitating the construction of the framework.

Polymerization Catalyst

In the field of polymer science, methylmagnesium chloride is used as a catalyst for the polymerization of certain monomers . This application is crucial for producing polymers with specific properties for industrial use.

Photocatalysis

Methylmagnesium chloride is involved in the synthesis of materials for photocatalysis . Photocatalysts are substances that harness light energy to drive chemical reactions, and they are essential in environmental remediation and energy conversion processes.

Encapsulation and Drug Delivery

The compound is also explored for its potential in encapsulation techniques, which are pivotal in drug delivery systems . Encapsulation can improve the stability and bioavailability of drugs, making them more effective in therapeutic applications.

将来の方向性

: Wang, L., Li, P. C. P., Family, R., & Detsi, E. (2024). Magnesium dendrite growth during electrodeposition in conditioned Mg (TFSI)₂/AlCl₃/MgCl₂/DME electrolyte. Journal of Nanoparticle Research, 26(1), 1–13. Link : Methylmagnesium chloride - Wikipedia. Link : Methylmagnesium chloride 3.0M tetrahydrofuran 676-58-4 - MilliporeSigma. Link

特性

IUPAC Name |

magnesium;carbanide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3.ClH.Mg/h1H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCERQOYLJJULMD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[CH3-].[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3ClMg | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7052365 | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, In 3 M Tetrahydrofuran solution: Brown liquid with an odor of ether; [MSDSonline] | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methylmagnesium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6118 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Methylmagnesium chloride | |

CAS RN |

676-58-4 | |

| Record name | Methylmagnesium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000676584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Magnesium, chloromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(methyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7052365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.573 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLMAGNESIUM CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5740 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Q & A

Q1: How does methylmagnesium chloride react with carbonyl compounds?

A1: Methylmagnesium chloride adds to carbonyl compounds (aldehydes and ketones) via a nucleophilic addition mechanism. This results in the formation of a new carbon-carbon bond, ultimately yielding alcohols after hydrolysis. []

Q2: What is unique about the reaction of methylmagnesium chloride with esters compared to other Grignard reagents?

A2: While Grignard reagents typically react with esters to produce tertiary alcohols, cerium chloride can be used as a catalyst to favor the formation of the tertiary alcohol over undesired enolization of the ketone intermediate when methylmagnesium chloride is used. []

Q3: What is the molecular formula of methylmagnesium chloride?

A3: The molecular formula of methylmagnesium chloride is CH3MgCl.

Q4: What is the molecular weight of methylmagnesium chloride?

A4: The molecular weight of methylmagnesium chloride is 88.82 g/mol.

Q5: Is there any available spectroscopic data for methylmagnesium chloride?

A5: While the provided research doesn't mention specific spectroscopic data for methylmagnesium chloride, its structure and composition are confirmed through various reactions and subsequent product characterization. Spectroscopic techniques like NMR would be routinely employed to analyze this Grignard reagent.

Q6: Can methylmagnesium chloride be used in cross-coupling reactions?

A6: Yes, research demonstrates the use of methylmagnesium chloride in iron-catalyzed cross-coupling reactions with halogenated purines. These reactions offer a route to introduce methyl groups onto the purine scaffold, leading to the synthesis of valuable purine derivatives. [, , ] , ,

Q7: Can regioselectivity be an issue in these cross-coupling reactions?

A7: Yes, regioselectivity can be a challenge, particularly when dealing with polysubstituted substrates like trichloropurines. The reaction might yield a mixture of regioisomers, requiring careful purification and identification of the desired product. []

Q8: Is methylmagnesium chloride involved in any ring-opening reactions?

A8: Yes, research highlights its use in the ring-opening reaction of 1-acetyl-2-[(trimethylsilyl)methyl]cyclobutanes to produce (Z)-6-(trimethylsiloxy)-1,5-heptadienes stereoselectively. This method provides access to valuable building blocks for organic synthesis. []

Q9: What is a unique application of methylmagnesium chloride in carbohydrate chemistry?

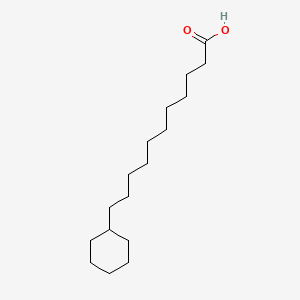

A9: It serves as a key reagent in the homologation of protected monosaccharides. The reaction involves adding methylmagnesium chloride to an aldehyde group, facilitating chain elongation and the creation of new stereocenters. []

Q10: How does methylmagnesium chloride contribute to the synthesis of fluorinated compounds?

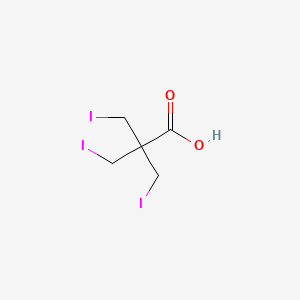

A10: It plays a crucial role in creating a key intermediate, 1,1,1,2,2-perfluoropropane, which is further processed to yield 2,3,3,3-tetrafluoropropene, a valuable fluorinated building block. []

Q11: Have there been any computational studies on methylmagnesium chloride reactions?

A11: Yes, density functional theory (DFT) calculations have been employed to study the mechanism of methylmagnesium chloride addition to carbonyl compounds. These investigations have provided insights into the reaction pathways, transition states, and factors influencing stereoselectivity. []

Q12: What about ab initio studies on methylmagnesium chloride reactions?

A12: Ab initio methods have been used to investigate the reaction of methylmagnesium chloride with 1-halogen-3-methoxy-1-propynes. These studies explored the reaction mechanism, proposing an addition-elimination pathway as the preferred route. []

Q13: How do structural variations in substrates influence their reactivity with methylmagnesium chloride?

A13: The steric bulk of the substrate plays a significant role in its reaction with methylmagnesium chloride. Bulky groups can hinder the approach of the Grignard reagent, influencing both reaction rates and stereochemical outcomes. [, ] ,

Q14: How is the stability of methylmagnesium chloride solutions typically maintained?

A14: Methylmagnesium chloride solutions are typically prepared and stored in ethereal solvents like diethyl ether or tetrahydrofuran under an inert atmosphere to prevent decomposition due to moisture and oxygen.

Q15: What safety precautions are essential when working with methylmagnesium chloride?

A15: Due to its high reactivity, handling methylmagnesium chloride requires stringent safety precautions: working under an inert atmosphere in a well-ventilated fume hood, using appropriate personal protective equipment (gloves, goggles, lab coat), and having a fire extinguisher readily available are essential.

Q16: How can the concentration of methylmagnesium chloride solutions be determined?

A16: Titration methods, often using an indicator like phenanthroline, are commonly employed to determine the concentration of Grignard reagents like methylmagnesium chloride.

Q17: What analytical techniques are used to characterize the products formed in reactions involving methylmagnesium chloride?

A17: Various spectroscopic techniques, such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS), are routinely employed to characterize the products formed in reactions involving methylmagnesium chloride. [, , , ]

Q18: What happens to methylmagnesium chloride upon exposure to the environment?

A18: Methylmagnesium chloride reacts vigorously with water, producing methane gas and magnesium hydroxide. It is expected to degrade rapidly in the environment due to its high reactivity with moisture.

Q19: Are there any alternatives to methylmagnesium chloride for specific reactions?

A19: Depending on the desired transformation, several alternatives to methylmagnesium chloride can be considered. For instance, organolithium reagents, organozinc reagents, or other Grignard reagents with different alkyl or aryl groups might offer alternative reactivity or selectivity profiles. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,7,7-Trimethylbicyclo[2.2.1]heptane-2,5-dione](/img/structure/B1203181.png)

![5,7-dichloroquinolin-8-ol;(1S,2S,4S,8S,9S,11S,13S)-12-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one](/img/structure/B1203186.png)

![1-[(2,2-Diphenyl-1,3-dioxolan-4-yl)methyl]-1-methylpiperidin-1-ium bromide](/img/structure/B1203192.png)